molecular formula C9H11ClF3NO B6220628 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 2758003-13-1

1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B6220628
CAS RN: 2758003-13-1
M. Wt: 241.6
InChI Key:
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Description

1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride (also known as 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine HCl, 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride monohydrate, and 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine HCl monohydrate) is a small molecule compound that belongs to the class of heterocyclic amines. It is a colorless solid with a melting point of 108-110°C, and has a solubility of 1.2 g/L in water. This compound has been studied for its potential applications in scientific research, including in biochemical and physiological research.

Scientific Research Applications

1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has been studied for its potential applications in scientific research, including in biochemical and physiological research. It has been used to study the effects of various drugs on the human body, and has been used in experiments to study the effects of various compounds on cell cultures. It has also been used to study the effects of various compounds on enzyme activity.

Mechanism of Action

1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride is thought to act as a competitive inhibitor of the enzyme monoamine oxidase (MAO). MAO is an enzyme that is responsible for the breakdown of monoamine neurotransmitters, such as dopamine and serotonin. By inhibiting the activity of MAO, 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride can increase the levels of these neurotransmitters in the body, which may have therapeutic effects.
Biochemical and Physiological Effects
1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has been studied for its potential effects on the body. It has been shown to increase the levels of dopamine and serotonin in the body, which can have a variety of effects. It has been studied for its potential antidepressant effects, and has also been studied for its potential effects on memory and learning. It has also been studied for its potential effects on the immune system, and has been found to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is relatively stable in aqueous solutions. It is also relatively non-toxic, and has a relatively low melting point, making it easy to handle. However, it is important to note that this compound is not approved for human use, and should only be used in laboratory experiments.

Future Directions

1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of potential applications in scientific research. Future research could focus on the compound’s effects on the immune system, and its potential anti-inflammatory and anti-oxidant properties. Additionally, further research could focus on the compound’s potential effects on memory and learning, as well as its potential antidepressant effects. Finally, further research could focus on the compound’s potential use as an MAO inhibitor and its potential therapeutic applications.

Synthesis Methods

1-[3-Methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride can be synthesized from the reaction of 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine (MMAF) with hydrochloric acid in an aqueous solution. The reaction is typically performed at a temperature of 60-70°C and a pH of 4-6. The reaction is complete when the pH of the reaction mixture reaches 7. The reaction produces 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride monohydrate, which is a white solid that can be isolated by filtration and dried.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[3-methoxy-5-(trifluoromethyl)phenyl]methanamine hydrochloride involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with methylamine followed by reduction of the resulting imine to the amine using sodium borohydride. The amine is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxy-5-(trifluoromethyl)benzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: React 3-methoxy-5-(trifluoromethyl)benzaldehyde with excess methylamine in ethanol to form the imine intermediate.", "Step 2: Add sodium borohydride to the reaction mixture and stir for several hours to reduce the imine to the amine.", "Step 3: Quench the reaction with water and extract the amine product with an organic solvent.", "Step 4: React the amine product with hydrochloric acid to form the hydrochloride salt.", "Step 5: Isolate the product by filtration and wash with cold ethanol." ] }

CAS RN

2758003-13-1

Molecular Formula

C9H11ClF3NO

Molecular Weight

241.6

Purity

95

Origin of Product

United States

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